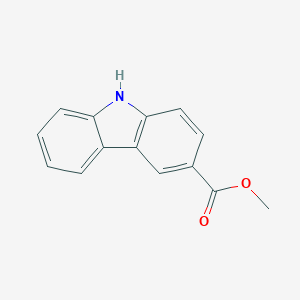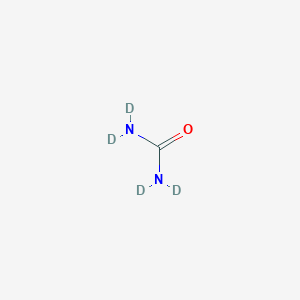
Urea-d4
Overview
Description
(2H4)Urea, also known as deuterated urea, is a compound where the hydrogen atoms in the urea molecule are replaced with deuterium, a stable isotope of hydrogen. The chemical formula for (2H4)Urea is (2H2N)2CO. This compound is used in various scientific research applications due to its unique properties, such as its ability to be used as a tracer in metabolic studies.
Mechanism of Action
Target of Action
Urea primarily targets proteins and nucleic acids in biological systems . It is known to interact with these macromolecules, affecting their stability and function. The exact targets of Urea-d4 may vary depending on the specific biological context, but they are likely to be similar to those of urea.
Mode of Action
This compound, like urea, can establish a network of interactions with its targets . These interactions can involve hydrogen bonding, van der Waals contacts, and other noncovalent interactions . This compound can interact with both the backbone and side chains of proteins, as well as with nucleic acids . These interactions can lead to changes in the conformation and stability of these macromolecules .
Biochemical Pathways
This compound is likely to affect the same biochemical pathways as urea. One of the key pathways is the urea cycle, which is responsible for the disposal of excess nitrogen in the form of ammonia . this compound, due to its structural similarity to urea, could potentially interact with and affect this pathway.
Pharmacokinetics
Urea is known to be highly soluble and can be distributed throughout the body, including crossing biological membranes . It is metabolized in the liver and excreted primarily through the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action would likely be similar to those of urea. Urea is known to cause unfolding of proteins and destabilization of nucleic acids . It can also affect the function of membrane proteins . Given its structural similarity to urea, this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
Urea-d4 plays a significant role in biochemical reactions, particularly in the urea cycle, a series of biochemical reactions in organisms that produce urea from ammonia . This process involves several enzymes and proteins, including urease, a nickel-dependent enzyme that catalyzes the hydrolysis of urea into ammonia and carbamate . This compound interacts with these biomolecules in a similar manner to urea, participating in the same enzymatic reactions .
Cellular Effects
The effects of this compound on cellular processes are largely similar to those of urea. Urea is known to be utilized efficiently by cells for growth and photosynthesis . It’s also known to affect the C:N stoichiometry of cells . Given its structural similarity to urea, this compound is likely to have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its interactions with enzymes and other biomolecules. This compound, like urea, is expected to bind to the active site of urease, facilitating the enzyme-catalyzed hydrolysis of urea . This interaction involves hydrogen bonding between this compound and specific amino acid residues in the enzyme . The hydrolysis of this compound by urease would result in the production of ammonia and carbamate, similar to the reaction with urea .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings would be expected to mirror those of urea. Urea is known to be stable under standard conditions and does not readily degrade . The long-term effects of this compound on cellular function would need to be determined through in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been specifically studied. Given its similarity to urea, it is reasonable to expect that it would have similar effects at equivalent dosages. High doses of urea can be toxic, leading to disturbances in the urea cycle and the accumulation of ammonia in the body .
Metabolic Pathways
This compound is involved in the urea cycle, a key metabolic pathway in many organisms . This cycle involves several enzymes, including urease, and results in the conversion of ammonia, a toxic byproduct of protein metabolism, into urea . This compound, due to its structural similarity to urea, would be expected to participate in the same metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues would be expected to be similar to that of urea. Urea is transported across cell membranes by specific urea transport proteins . Given its similar structure, this compound is likely to interact with the same transporters .
Subcellular Localization
The subcellular localization of this compound has not been specifically studied. Urea, and by extension this compound, is a small, uncharged molecule that can diffuse freely across cell membranes and is found throughout the cell . Its activity is not likely to be confined to any specific subcellular compartment.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2H4)Urea can be synthesized by reacting deuterated ammonia (2H3N) with deuterated carbon dioxide (2H2CO2) under high pressure and temperature conditions. The reaction typically involves the formation of deuterated ammonium carbamate as an intermediate, which then decomposes to form (2H4)Urea and water.
Industrial Production Methods: In industrial settings, (2H4)Urea is produced using a similar process to that of regular urea, but with deuterated reactants. The process involves the synthesis of deuterated ammonia and deuterated carbon dioxide, followed by their reaction in a high-pressure reactor to produce (2H4)Urea.
Chemical Reactions Analysis
Types of Reactions: (2H4)Urea undergoes various chemical reactions, including:
Hydrolysis: (2H4)Urea can be hydrolyzed to form deuterated ammonia and deuterated carbon dioxide.
Oxidation: It can be oxidized to form deuterated carbon dioxide and water.
Substitution: (2H4)Urea can undergo substitution reactions where the deuterium atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and a catalyst such as an acid or base.
Oxidation: Requires an oxidizing agent such as potassium permanganate or hydrogen peroxide.
Substitution: Involves reagents like halogens or other nucleophiles under appropriate conditions.
Major Products:
Hydrolysis: Deuterated ammonia and deuterated carbon dioxide.
Oxidation: Deuterated carbon dioxide and water.
Substitution: Various substituted urea derivatives depending on the reagents used.
Scientific Research Applications
(2H4)Urea is widely used in scientific research due to its unique properties. Some of its applications include:
Metabolic Studies: Used as a tracer to study metabolic pathways and enzyme activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized as a reference compound in NMR studies due to its distinct spectral properties.
Isotope Labeling: Employed in various biochemical and pharmaceutical research to track the movement and transformation of molecules.
Environmental Studies: Used to study nitrogen cycling and the fate of nitrogenous compounds in the environment.
Comparison with Similar Compounds
Urea (CO(NH2)2): The non-deuterated form of (2H4)Urea, widely used as a fertilizer and in various industrial applications.
Thiourea (CS(NH2)2): Similar structure but with a sulfur atom replacing the oxygen atom in urea.
Hydroxyurea (CO(NH2)OH): Contains a hydroxyl group instead of one of the amino groups in urea.
Uniqueness of (2H4)Urea: (2H4)Urea is unique due to the presence of deuterium atoms, which provide distinct isotopic labeling properties. This makes it particularly valuable in research applications where tracking and studying molecular transformations are essential. Its use in NMR spectroscopy and metabolic studies highlights its importance in scientific research.
Properties
IUPAC Name |
1,1,3,3-tetradeuteriourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O/c2-1(3)4/h(H4,2,3,4)/i/hD4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQUKJJJFZCRTK-JBISRTOLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])C(=O)N([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00162379 | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
64.080 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1433-11-0 | |
| Record name | Urea-d4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1433-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H4)Urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001433110 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H4)Urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00162379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H4)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.416 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details














Synthesis routes and methods V
Procedure details





Q1: What is the molecular formula, weight, and key spectroscopic data for urea-d4?
A1: this compound, also known as (2H4)Urea, has the molecular formula (ND2)2CO. Its molecular weight is 64.09 g/mol. Key spectroscopic data includes characteristic peaks in infrared (IR) spectroscopy due to the C=O and N-D bond vibrations. These differ from urea-h4 (regular urea) due to the isotopic substitution, facilitating differentiation between the two compounds in experimental settings. []
Q2: How does deuteration impact the properties of urea?
A2: Deuteration primarily affects the vibrational frequencies of urea, leading to differences in IR and Raman spectra compared to urea-h4. [] This isotopic effect proves crucial in spectroscopic techniques, particularly in studying molecular dynamics within inclusion compounds. [, , , , ]
Q3: Are there specific materials known to be incompatible with this compound?
A3: While this compound exhibits broad compatibility, specific incompatibilities depend on the experimental context. For instance, strong oxidizing agents may react with this compound, while certain solvents might disrupt the structure of urea inclusion compounds.
Q4: Does this compound exhibit any catalytic properties?
A5: There is no evidence suggesting inherent catalytic properties of this compound. Its primary applications lie in its use as a deuterated host molecule in inclusion compounds and as a solvent in NMR studies. [, , , , ]
Q5: How is this compound employed in computational chemistry and modeling?
A6: this compound plays a role in validating and refining molecular dynamics simulations. By comparing simulations of urea-h4 and this compound systems, researchers can assess the accuracy of force fields and improve their predictive capabilities. []
Q6: How does this compound interact with guest molecules in inclusion compounds?
A7: this compound forms hexagonal channel structures that encapsulate linear guest molecules like n-alkanes and α,ω-dibromoalkanes. [, , , , , , , ] The interaction is primarily through van der Waals forces and hydrogen bonding with the this compound channel walls.
Q7: What are the advantages of using this compound in inclusion compound studies?
A8: The primary advantage lies in its ability to simplify spectroscopic analysis. Using this compound renders the host lattice nearly "invisible" in neutron scattering experiments, allowing researchers to focus solely on the dynamics of the guest molecules. [, , , ]
Q8: Can you describe the dynamics of guest molecules within this compound inclusion compounds?
A9: Guest molecules exhibit various motions within the this compound channels, including translational motion along the channel axis and rotational motion about the axis. [, , , , , ] These motions are temperature-dependent and influenced by the guest molecule's size and shape.
Q9: What insights have been gained from studying guest molecule dynamics in this compound inclusion compounds?
A10: These studies have provided valuable information about the restricted environments within the channels. [, , , , , , ] This knowledge is applicable to understanding the behavior of molecules in confined spaces, such as those found in biological systems or porous materials.
Q10: How is this compound utilized in NMR spectroscopy?
A11: this compound serves as a deuterated solvent in NMR studies, particularly in investigating protein structure and dynamics. [, ] Its use minimizes interference from solvent signals, enhancing the sensitivity and resolution of protein signals.
Q11: What are the advantages of using this compound over other deuterated solvents in NMR?
A12: this compound is a strong protein denaturant, making it particularly useful for studying unfolded or partially unfolded protein states. [, ] Additionally, its relatively low cost and wide availability make it a practical choice for various NMR applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
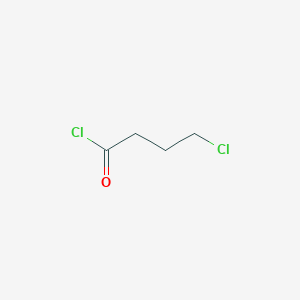
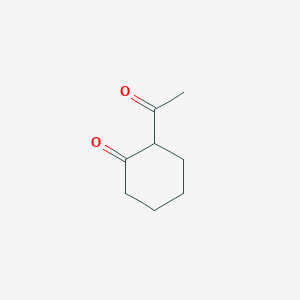
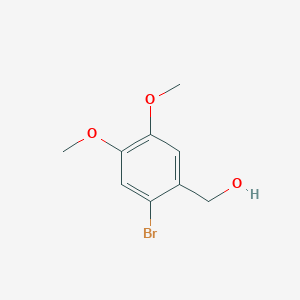
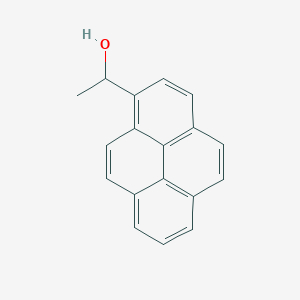
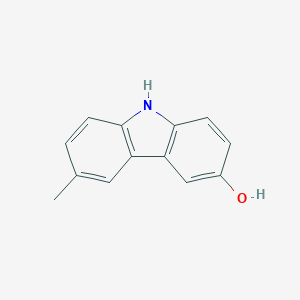
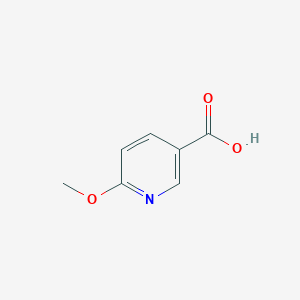
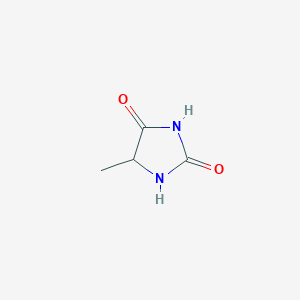
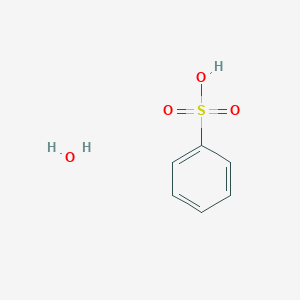
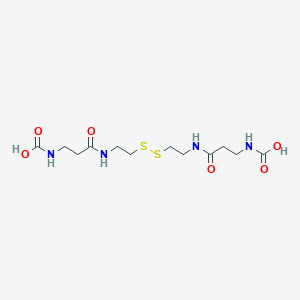
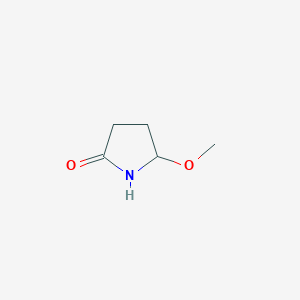
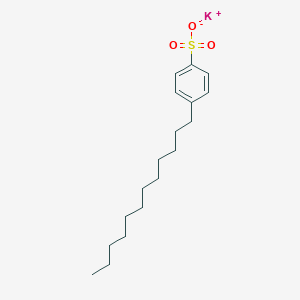

![(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B32840.png)
